Propionaldehyde phenylhydrazone

Description

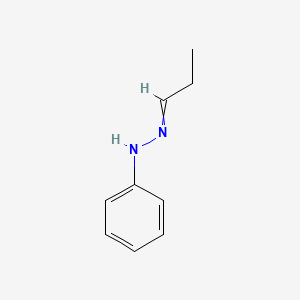

Propionaldehyde phenylhydrazone (C₉H₁₂N₂) is a hydrazone derivative formed by the condensation of propionaldehyde (CH₃CH₂CHO) and phenylhydrazine (C₆H₅NHNH₂). Hydrazones are characterized by the functional group R₁R₂C=N–NH–R₃, where R₁ and R₂ are alkyl/aryl groups, and R₃ is typically a phenyl group in phenylhydrazones. This compound is primarily used in organic synthesis and analytical chemistry, particularly for carbonyl group detection via the formation of a yellow-orange precipitate . Its structure includes a propyl chain attached to the hydrazone moiety, which influences its reactivity and applications compared to other phenylhydrazones.

Properties

CAS No. |

5311-88-6 |

|---|---|

Molecular Formula |

C9H12N2 |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

N-(propylideneamino)aniline |

InChI |

InChI=1S/C9H12N2/c1-2-8-10-11-9-6-4-3-5-7-9/h3-8,11H,2H2,1H3 |

InChI Key |

DRURZGNJHCCKHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC=NNC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Applications in Analytical Chemistry

- Qualitative Analysis : Propionaldehyde phenylhydrazone is utilized as a reagent for qualitative analysis due to its ability to form stable derivatives with carbonyl compounds. This property makes it valuable in identifying aldehydes and ketones in various samples.

- Formation of Derivatives : The compound is employed to create derivatives that can be analyzed using techniques such as spectrophotometry and chromatography. Its derivatives often exhibit distinct spectral properties that facilitate the identification of parent compounds.

- Reactivity Studies : Research has focused on the interaction of this compound with other compounds, leading to insights into its reactivity profile. For instance, it can participate in reduction reactions, making it useful for synthesizing more complex organic molecules.

Applications in Organic Synthesis

- Synthesis of Anticancer Agents : Recent studies have reported the synthesis of new derivatives from phenyl hydrazine and various aldehydes, including this compound. These derivatives have been tested for antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), demonstrating potential therapeutic applications .

- Hydrazone Chemistry : The hydrazone moiety allows for further transformations, including hydrolysis and alkylation reactions, which can lead to the formation of diverse organic compounds. These transformations are essential for developing new materials and pharmaceuticals .

- Modular Synthesis : this compound can serve as a building block for synthesizing more complex ligands used in coordination chemistry. Its versatility allows chemists to explore various synthetic pathways that contribute to material science and catalysis .

Case Study 1: Anticancer Activity

A study synthesized various hydrazone derivatives from different aldehydes, including this compound, which were then screened for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting their potential use as anticancer agents .

Case Study 2: Analytical Applications

In another research project, this compound was utilized to develop a method for detecting carbonyl compounds in food samples. The method demonstrated high sensitivity and specificity, showcasing the compound's utility in food safety analysis.

Comparative Data Table

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Hydrazone | Forms stable derivatives; used in qualitative analysis |

| Acetophenone Phenylhydrazone | Hydrazone | Derived from acetophenone; similar analytical uses |

| Butyraldehyde Phenylhydrazone | Hydrazone | Similar reactivity; derived from butyraldehyde |

| Benzaldehyde Phenylhydrazone | Hydrazone | More stable; often used as a standard in analyses |

| Furfural Phenylhydrazone | Hydrazone | Exhibits distinct reactivity patterns |

Comparison with Similar Compounds

Structural and Functional Differences

Phenylhydrazones vary based on the aldehyde/ketone precursor and substituents on the phenyl ring. Key structural analogs include:

Key Insights :

- Electron-Withdrawing Groups : Nitro substituents (e.g., in 2,4-DNPH derivatives) improve stability and reactivity toward carbonyl compounds .

- Electron-Donating Groups : Methoxy groups (e.g., p-anisaldehyde derivatives) may enhance antioxidant activity by stabilizing free radicals .

Antioxidant Activity

- Quinoxaline-phenylhydrazone hybrids (e.g., compound 6a) exhibit EC₅₀ values as low as 0.96 μg/mL in lipid peroxidation assays, surpassing the reference antioxidant Trolox (EC₅₀: 18.23 μg/mL) .

- Salicylaldehyde phenylhydrazones (e.g., 3a ) show DPPH radical scavenging activity comparable to BHA/BHT, with EC₅₀ values in the range of 5–10 μg/mL .

Antifungal Activity

- Carbonic acid ester derivatives (e.g., 5H1 ) demonstrate potent activity against Rhizoctonia solani (EC₅₀: 1.91 mg/L ), rivaling commercial fungicides like drazoxolon .

- SAR Trends : Para-substituted halogens and small ester groups enhance antifungal efficacy. Propionaldehyde’s lack of electron-withdrawing substituents may limit its potency compared to halogenated analogs .

Physicochemical Properties

Notes:

Preparation Methods

Direct Condensation of Propionaldehyde and Phenylhydrazine

The foundational method involves the acid-catalyzed condensation of equimolar propionaldehyde and phenylhydrazine in anhydrous solvents. A representative protocol from US Patent 3,870,505 details the following steps:

-

Reaction Setup :

-

Combine 0.1 mol (7.2 g) propionaldehyde with 0.1 mol (10.8 g) phenylhydrazine in 100 mL chloroform under nitrogen atmosphere.

-

Stir for 1 hour at 25°C, followed by azeotropic distillation to remove water via a chloroform-water binary mixture.

-

-

Workup and Purification :

-

Dilute the reaction mixture with carbon tetrachloride to 300 mL.

-

Bubble chlorine gas (0.3 mol) into the solution at <5°C to oxidize intermediates.

-

Filter the mixture, evaporate solvents, and purify the residue via silica gel chromatography using technical hexane.

-

This method yields propionaldehyde phenylhydrazone as a red oil, with purity confirmed by thin-layer chromatography (TLC).

Phosphorus Pentachloride-Mediated Synthesis

An alternative route utilizes phosphorus pentachloride (PCl₅) to activate phenylhydrazide precursors. Example 8 of the same patent demonstrates:

-

Reaction of Pivalic Acid Phenylhydrazide with PCl₅ :

-

Heat 15.9 g (0.07 mol) pivalic acid (4-chlorophenyl)hydrazide and 15.3 g (0.0735 mol) PCl₅ in 100 mL carbon tetrachloride under reflux for 15 minutes.

-

Cool to 5°C, add 22.2 g (0.236 mol) phenol to sequester phosphorous byproducts, and stir until hydrogen chloride evolution ceases.

-

-

Isolation :

Reaction Optimization and Critical Parameters

Solvent Selection

Chlorinated solvents (chloroform, carbon tetrachloride) are preferred for their ability to dissolve both reactants and suppress side reactions. In contrast, aromatic hydrocarbons (toluene, benzene) offer moderate yields but require longer reaction times.

Temperature Control

Catalytic Additives

-

Nitrogen Atmosphere : Prevents oxidative degradation of hydrazone intermediates.

-

Phenol Scavenging : Triphenyl phosphate formation via phenol addition simplifies purification by precipitating phosphorous byproducts.

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 148.20 g/mol | |

| Boiling Point | 120–125°C (0.015 mm Hg) | |

| Melting Point | 42–43°C (recrystallized) | |

| Solubility | Chloroform, CCl₄, hexane |

Industrial Applications and Scalability

This compound’s role as a herbicide precursor is documented in US Patent 3,870,505, where its derivatization yields bioactive trichlorophenylhydrazones. Scalability challenges include:

Q & A

Q. What are the standard methods for synthesizing propionaldehyde phenylhydrazone, and how can experimental conditions be optimized?

this compound is synthesized by reacting propionaldehyde with phenylhydrazine in ethanol under reflux (typically 1–2 hours). Key factors include maintaining a 1:1 molar ratio of reactants, controlling temperature (60–80°C), and ensuring anhydrous conditions to prevent side reactions. Post-synthesis, crystallization from ethanol or methanol yields pure product. Safety protocols mandate PPE (gloves, goggles, lab coats) and proper waste disposal due to phenylhydrazine’s toxicity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies hydrazone proton environments (δ 7–8 ppm for aromatic protons, δ 8–10 ppm for the hydrazone NH). Infrared (IR) spectroscopy confirms the C=N stretch (~1600 cm⁻¹) and N–H bending (~1500 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (m/z 136 for C₉H₁₂N₂) and fragmentation patterns. Cross-referencing with databases like PubChem or spectral libraries for analogs (e.g., formaldehyde phenylhydrazone) enhances accuracy .

Q. How can researchers mitigate risks when handling this compound in laboratory settings?

Use fume hoods to avoid inhalation, and store the compound in airtight containers under inert gas. Emergency measures include immediate decontamination for skin contact (water wash) and medical consultation for ingestion. Toxicity data gaps (e.g., chronic exposure effects) necessitate adherence to ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can structural analogs (e.g., formaldehyde phenylhydrazone) inform toxicity assessments of this compound?

Comparative studies with aldehydes like formaldehyde and acetaldehyde highlight shared mechanisms (e.g., nasal epithelial atrophy in rodents). Structure-Activity Relationship (SAR) models predict this compound’s carcinogenic potential based on electrophilic reactivity of the aldehyde group. However, data gaps in long-term exposure studies limit confidence; bridging these requires in vitro genotoxicity assays (Ames test, Comet assay) and cross-species pharmacokinetic modeling .

Q. What experimental strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR data may stem from tautomerism (e.g., keto-enol shifts) or impurities. Solutions include:

Q. How can researchers design studies to address the lack of carcinogenicity data for this compound?

Use subchronic inhalation studies (OECD Guideline 413) in rodents, monitoring histopathology (olfactory epithelium, liver) and biomarkers (8-OHdG for DNA damage). Compare results with acetaldehyde phenylhydrazone to infer SAR trends. Incorporate in silico tools like QSAR to prioritize endpoints for testing .

What methodological frameworks ensure rigor in formulating research questions on this compound?

Apply the FINER criteria:

- Feasible : Ensure access to analytical instrumentation (e.g., HPLC-MS).

- Novel : Focus on understudied areas (e.g., environmental degradation pathways).

- Ethical : Adhere to REACH regulations for chemical safety testing.

- Relevant : Align with EPA priorities for aldehyde toxicity .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting toxicity data between propionaldehyde and its phenylhydrazone derivative?

Propionaldehyde’s acute toxicity (LC₅₀ in rats: 13,700 mg/m³) contrasts with limited data for its phenylhydrazone. Use read-across methods, comparing reactive intermediates (e.g., hydrazine release during degradation). Validate via in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound exposure studies?

Apply benchmark dose (BMD) modeling for non-cancer endpoints (e.g., nasal lesions) and linear no-threshold (LNT) models for genotoxicity. Use Bayesian hierarchical models to integrate sparse data from structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.